2-(pyrimidin-2-ylsulfanyl)ethan-1-ol
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Overview
Description
2-(pyrimidin-2-ylsulfanyl)ethan-1-ol is an organic compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol It is characterized by the presence of a pyrimidine ring attached to a sulfanyl group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol typically involves the reaction of pyrimidine-2-thiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(pyrimidin-2-ylsulfanyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted ethan-1-ol derivatives.
Scientific Research Applications
2-(pyrimidin-2-ylsulfanyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with various biomolecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-2-ylsulfanyl)ethan-1-ol
- 2-(thiazol-2-ylsulfanyl)ethan-1-ol
- 2-(benzothiazol-2-ylsulfanyl)ethan-1-ol
Uniqueness
2-(pyrimidin-2-ylsulfanyl)ethan-1-ol is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
20957-33-9 |
---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.2 |
Purity |
0 |
Origin of Product |
United States |
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